3-Chloro-N'-hydroxy-4-(trifluoromethoxy)benzimidamide
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Overview
Description
3-Chloro-N’-hydroxy-4-(trifluoromethoxy)benzimidamide is a chemical compound with the molecular formula C8H6ClF3N2O2. It is known for its unique structural features, which include a trifluoromethoxy group and a benzimidamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N’-hydroxy-4-(trifluoromethoxy)benzimidamide typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by chlorination and subsequent amidation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the quality standards required for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N’-hydroxy-4-(trifluoromethoxy)benzimidamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-Chloro-N’-hydroxy-4-(trifluoromethoxy)benzimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Chloro-N’-hydroxy-4-(trifluoromethoxy)benzimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s stability and bioactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Triflumuron: A synthetic insecticide with a similar trifluoromethoxy group.
3-Hydroxy-4-pyranones: Compounds with similar structural features and diverse biological activities
Uniqueness
3-Chloro-N’-hydroxy-4-(trifluoromethoxy)benzimidamide stands out due to its unique combination of a trifluoromethoxy group and a benzimidamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H6ClF3N2O2 |
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Molecular Weight |
254.59 g/mol |
IUPAC Name |
3-chloro-N'-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-5-3-4(7(13)14-15)1-2-6(5)16-8(10,11)12/h1-3,15H,(H2,13,14) |
InChI Key |
FJAZNVHCSMUTKN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)Cl)OC(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)Cl)OC(F)(F)F |
Origin of Product |
United States |
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